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For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings and computational analysis of

bis(trimethylsilyl) sulfate, a versatile organosilicon compound. By delving into its molecular

structure, reactivity, and energetic properties through the lens of quantum chemical

calculations, this document aims to provide a comprehensive resource for professionals

leveraging this reagent in synthesis and materials science.

Molecular Structure and Properties: A
Computational Perspective
Bis(trimethylsilyl) sulfate, often abbreviated as T2SO4 (where T = Me3Si), has been the

subject of detailed computational studies to elucidate its geometry and electronic structure.

These theoretical investigations provide foundational data that complements experimental

findings.

Computational Methodology
A prevalent approach for studying bis(trimethylsilyl) sulfate involves Density Functional

Theory (DFT). A common methodology employs the Gaussian suite of programs. Key aspects

of the computational protocol include:

Functional: The B3LYP functional is frequently adopted for these calculations.
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Dispersion Correction: To accurately model non-covalent interactions, Grimme's DFT-D3(BJ)

dispersion correction is often included.

Basis Set: For geometry optimization, the 6-311G** basis set is typically used for all atoms.

Solvation Model: The influence of a solvent environment is often accounted for using the

Polarizable Continuum Model (PCM).

Energy Calculations: Single-point energy calculations are performed at a higher level of

theory, such as B3LYP-D3(BJ)/def2-TZVP, to obtain more accurate binding energies.[1]

Key Quantitative Geometrical Data
Quantum chemical calculations have yielded precise data on the bond lengths and angles of

bis(trimethylsilyl) sulfate and its related silylated ions, [TSO4]⁻ and [T3SO4]⁺. These values

are crucial for understanding the molecule's steric and electronic properties.[2]

Parameter [TSO4]⁻
O2S(OSiMe3)2
(T2SO4)

[T3SO4]⁺

Bond Lengths (Å)

S-O 1.49 1.57 1.68

S=O 1.45 1.43 -

Si-O 1.62 1.70 1.76

Bond Angles (°)

O-S-O 101.4 101.3 101.1

O=S=O 121.7 123.6 -

Si-O-S 138.8 141.0 144.5

Data sourced from quantum chemical calculations and crystallographic analysis.[2]

Experimental Protocols
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The synthesis and subsequent reactions of bis(trimethylsilyl) sulfate are well-established.

The following protocols are based on literature procedures.

Synthesis of Bis(trimethylsilyl) sulfate
A standard method for preparing bis(trimethylsilyl) sulfate involves the reaction of

trimethylsilyl chloride (Me3SiCl) with sulfuric acid (H2SO4).[3]

Workflow for the Synthesis of Bis(trimethylsilyl) sulfate
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Caption: Synthesis of Bis(trimethylsilyl) sulfate from Me3SiCl and H2SO4.

Procedure:

Combine trimethylsilyl chloride and sulfuric acid in a suitable reaction vessel.

The reaction proceeds with the evolution of hydrogen chloride gas.

The resulting product, bis(trimethylsilyl) sulfate, can be purified by distillation.

Reaction with Sulfur Trioxide (SO3)
Bis(trimethylsilyl) sulfate can be used as a starting material for the synthesis of other sulfur-

containing compounds. For instance, its reaction with sulfur trioxide has been explored for the

synthesis of trimethylsilyl esters of polysulfuric acids, which serendipitously yielded single

crystals of methanesulfonic acid anhydride ((CH3)2S2O5) as a side product.[3][4]

Procedure:
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Place 1g (4.1 mmol) of bis(trimethylsilyl) sulfate and 1.7 mL (14.9 mmol) of SO3 in a glass

ampoule.[3]

Seal the ampoule and place it in a resistance furnace.[3]

Heat the ampoule to 80°C over 24 hours.[3]

Maintain the temperature at 80°C for 24 hours.[3]

Slowly cool the ampoule to room temperature at a rate of 0.8°C/h.[3]

Single crystals of the product may form upon cooling.[3]

Silylation Chemistry and Ion Formation
The chemistry of bis(trimethylsilyl) sulfate (T2SO4) has been studied in detail, particularly its

role in silylation reactions and the formation of related ionic species. This can be understood as

an analogy to the protonation and deprotonation of sulfuric acid, with the trimethylsilyl cation

(T⁺) acting as the "big brother" of the proton (H⁺).[2]

The formal autosilylation products of T2SO4 are the tris(trimethylsilyl)oxosulfonium cation,

[T3SO4]⁺, and the trimethylsilylsulfate anion, [TSO4]⁻.[2][5] The synthesis of these ions

requires specific reagents.

Logical Flow of Silylated Sulfuric Acid Species
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Caption: Formation of ionic species from Bis(trimethylsilyl) sulfate.
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Formation of [TSO4]⁻: The synthesis of the [TSO4]⁻ ion is successful when a base, such as

OPMe3, is reacted with T2SO4. The base is silylated, forming a weakly coordinating cation

like [Me3POT]⁺, which allows for the isolation of the [TSO4]⁻ salt.[2]

Formation of [T3SO4]⁺: The [T3SO4]⁺ cation can be isolated when T2SO4 is reacted with a

strong silylating agent that provides a weakly coordinating anion, such as T⁺[CHB11Br6H5]⁻.

[2]

Applications in Materials Science
Recent research has highlighted the potential of bis(trimethylsilyl) sulfate as a functional

additive in electrolytes for lithium metal batteries. Computational studies, specifically DFT

calculations, have been instrumental in understanding its role.

Mechanism in Lithium Batteries
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Caption: Role of BTMSS in forming a stable SEI on a lithium metal anode.

In this application, bis(trimethylsilyl) sulfate (BTMSS) participates in the formation of the solid

electrolyte interphase (SEI) on the lithium metal anode. DFT calculations are used to determine

the binding energies (ΔE) between the additive molecule and other electrolyte components,

such as Li⁺ ions and solvent molecules. This helps to elucidate the solvation structure of the
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Li⁺ ions and predict the decomposition products that form the inorganic-rich, stable SEI.[1] The

binding energy is calculated as the difference between the energy of the complex and the sum

of the energies of the individual monomers (ΔE = E(complex) - E(monomer A) - E(monomer

B)).[1] This theoretical insight is crucial for designing more efficient and stable battery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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